Tert-butyl N-(2-methoxyethyl)carbamate
Overview
Description
Tert-butyl N-(2-methoxyethyl)carbamate is a chemical compound commonly used as a protecting group for amines in organic synthesis. It is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(2-methoxyethyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-methoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-methoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The tert-butyl group can be removed using strong acids such as trifluoroacetic acid, yielding the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Strong acids like trifluoroacetic acid.
Major Products Formed
Hydrolysis: 2-methoxyethylamine and carbon dioxide.
Substitution: Various substituted carbamates depending on the nucleophile used.
Deprotection: Free amine (2-methoxyethylamine) and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-(2-methoxyethyl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its primary application is as a protecting group for amines during the synthesis of peptides and other complex molecules. The compound’s stability and ease of removal make it an ideal choice for protecting amine groups during multi-step syntheses .
In medicinal chemistry, this compound is used in the synthesis of various pharmaceutical compounds. It helps in the selective protection and deprotection of functional groups, facilitating the synthesis of target molecules with high precision .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methoxyethyl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-mercaptoethyl)carbamate: Similar in structure but contains a thiol group instead of a methoxy group.
Tert-butyl N-(2-aminoethyl)carbamate: Contains an amino group instead of a methoxy group.
Carboxybenzyl (CBz) carbamate: Another common protecting group for amines, removed using catalytic hydrogenation.
Uniqueness
Tert-butyl N-(2-methoxyethyl)carbamate is unique due to its methoxyethyl group, which provides specific reactivity and stability under various conditions. Its ease of removal under acidic conditions makes it particularly useful in multi-step syntheses where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-(2-methoxyethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9-5-6-11-4/h5-6H2,1-4H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDBINJSWXSIDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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